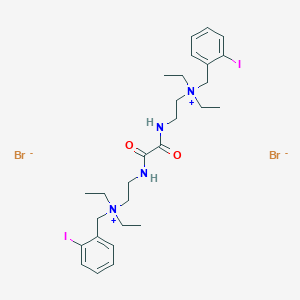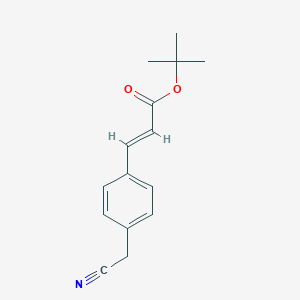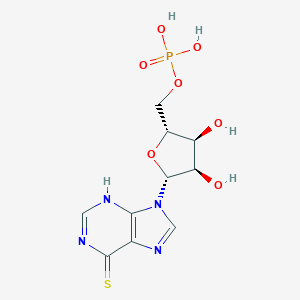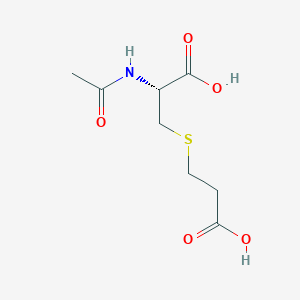
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)-, dibromide, also known as AOBBD, is a chemical compound with potential applications in scientific research. This compound is a quaternary ammonium salt that is synthesized through a multistep process. AOBBD has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism Of Action
The mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is not well understood. However, it is believed that the compound works by binding to biological molecules, such as DNA and RNA, and disrupting their function. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have membrane-disrupting properties, which may contribute to its antibacterial and antifungal effects.
Biochemical And Physiological Effects
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE can reduce inflammation and oxidative stress in animal models of disease.
Advantages And Limitations For Lab Experiments
One advantage of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its selectivity for binding to DNA and RNA. This makes it a promising candidate for use in fluorescence-based assays. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. However, one limitation of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.
Future Directions
There are several areas of future research that could be explored with AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE and to determine its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential use of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in the development of new anticancer agents.
Synthesis Methods
The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE involves a multistep process that begins with the reaction of diethylamine with oxalyl chloride to form diethyl oxalate. Next, this compound is reacted with o-iodobenzyl chloride to form diethyl(o-iodobenzyl)oxalate. The final step involves the reaction of this compound with bis(iminoethylene) dibromide to form AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is a complex process that requires careful attention to detail to ensure that the final product is pure and free from impurities.
Scientific Research Applications
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to selectively bind to DNA and RNA, making it a promising candidate for use in fluorescence-based assays. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
properties
CAS RN |
106978-54-5 |
|---|---|
Product Name |
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE |
Molecular Formula |
C28H42Br2I2N4O2 |
Molecular Weight |
880.3 g/mol |
IUPAC Name |
2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide |
InChI |
InChI=1S/C28H40I2N4O2.2BrH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H |
InChI Key |
KSOXZNGVGGGTMP-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
synonyms |
(Oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)ammonium bromide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)








